3-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-10-7-11(2)15(12(3)8-10)17-21-22-18(24-17)20-16(23)13-5-4-6-14(19)9-13/h4-9H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWBAPFGTDMTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that incorporates a thiadiazole ring and is characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.5 g/mol. The compound features a bromine atom and a thiadiazole moiety that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H22BrN3O |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function by inhibiting specific enzymes or modulating receptor activity within cellular pathways. The presence of the thiadiazole ring enhances its ability to interact with biological macromolecules.
Anticancer Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:
- In vitro studies show that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
- Mechanistic studies reveal that these compounds can induce apoptosis in cancer cells through pathways involving caspase activation and modulation of p53 signaling .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. Research indicates that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.
Case Studies
- Study on Anticancer Activity : A study published in MDPI reported that similar thiadiazole derivatives showed IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 and U-937 . These findings suggest a promising therapeutic potential for compounds structurally related to this compound.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones comparable to traditional antibiotics.
Q & A
Q. What are the standard protocols for synthesizing 3-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the thiadiazole core via cyclization of thiourea derivatives with carboxylic acids or their equivalents under acidic conditions .
- Step 2 : Coupling the thiadiazole moiety with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol to achieve >95% purity . Characterization involves melting point determination, TLC, NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity .
Q. How is the purity and structural integrity of this compound validated experimentally?
- TLC : Monitor reaction progress and purity using silica plates with UV visualization .
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.6 ppm), and amide NH (δ 10.5–11.0 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and thiadiazole carbons .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 428.02 (calculated for C₁₈H₁₆BrN₃OS) .
- Elemental Analysis : Matches theoretical C, H, N, S, and Br content within ±0.3% .
Advanced Research Questions
Q. What computational strategies are effective for retrosynthetic planning of this compound?
AI-driven tools (e.g., Pistachio, Reaxys) analyze reaction databases to propose feasible routes:
- Retrosynthetic Steps : Prioritize disconnection at the amide bond or thiadiazole ring formation.
- Precursor Scoring : Evaluate synthetic accessibility using metrics like "plausibility" (>0.5) and "reagent compatibility" .
- Case Study : A predicted route via 5-amino-1,3,4-thiadiazole and 3-bromobenzoyl chloride achieved 82% yield in silico, validated experimentally .
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Key factors include:
- Temperature Control : Thiadiazole cyclization requires 80–100°C for 6–8 hours .
- Solvent Selection : Anhydrous DCM or THF minimizes side reactions during amide coupling .
- Catalysts : Pd(PPh₃)₄ enhances Suzuki-Miyaura coupling for bromophenyl intermediates (yield increase from 65% to 88%) .
- By-Product Mitigation : Use scavenger resins (e.g., QuadraSil® AP) to remove unreacted acyl chlorides .
Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data?
- Single-Crystal X-Ray Diffraction : Resolves disputes over bond lengths (e.g., C=O at 1.21 Å vs. 1.24 Å in NMR-optimized structures) .
- DFT Calculations : Compare experimental IR peaks (e.g., C=O stretch at 1680 cm⁻¹) with theoretical spectra .
- Dynamic NMR : Detects rotational barriers in the amide bond to explain discrepancies in proton splitting patterns .
Q. How do substituent variations on the thiadiazole ring affect biological activity?
- SAR Studies : Replace the 2,4,6-trimethylphenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups.
- Anticancer Activity : Methyl groups enhance lipophilicity (logP = 3.2), improving cell membrane permeability (IC₅₀ = 8.7 µM vs. 22.3 µM for unsubstituted analogs) .
- Enzyme Binding : Bromine at the benzamide position increases hydrogen bonding with kinase ATP pockets (ΔG = -9.2 kcal/mol) .
- In Silico Docking : AutoDock Vina predicts binding modes to EGFR (PDB: 1M17) with RMSD < 2.0 Å .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
